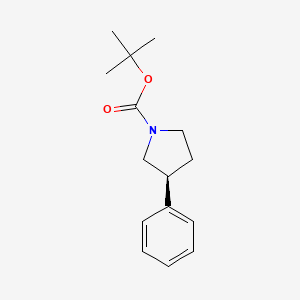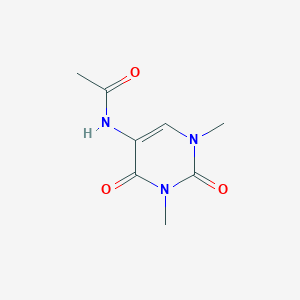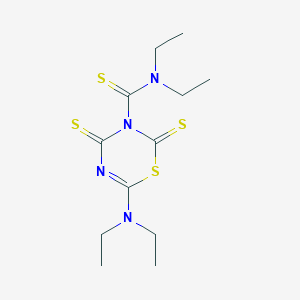
1-Benzyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate is a chemical compound with a molecular formula of C14H15NO5 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of benzylamine with a suitable pyrrolidine derivative. One common method involves the condensation of benzylamine with 2-methyl-3-oxopyrrolidine-1,2-dicarboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Benzyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate: A proline derivative with similar structural features.
1-Benzyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate: Another pyrrolidine derivative with slight variations in the oxo group position.
Uniqueness
1-Benzyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of both benzyl and oxo groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H15NO5 |
|---|---|
Molekulargewicht |
277.27 g/mol |
IUPAC-Name |
1-O-benzyl 2-O-methyl 3-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H15NO5/c1-19-13(17)12-11(16)7-8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |
InChI-Schlüssel |
CEFMFNNINXGTQC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C(=O)CCN1C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14007314.png)
![Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate](/img/structure/B14007319.png)



![2-Azaspiro[4.4]nonane,hydrobromide](/img/structure/B14007325.png)



![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)

![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)


